molecular formula C19H31N3 B14215509 N~1~-(Heptan-2-yl)-N~2~-[2-(1H-indol-3-yl)ethyl]ethane-1,2-diamine CAS No. 627527-27-9

N~1~-(Heptan-2-yl)-N~2~-[2-(1H-indol-3-yl)ethyl]ethane-1,2-diamine

Cat. No.: B14215509
CAS No.: 627527-27-9
M. Wt: 301.5 g/mol
InChI Key: XGIRYTXIDVZUDO-UHFFFAOYSA-N
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Description

N~1~-(Heptan-2-yl)-N~2~-[2-(1H-indol-3-yl)ethyl]ethane-1,2-diamine is a complex organic compound that features an indole moiety, which is a significant structure in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Heptan-2-yl)-N~2~-[2-(1H-indol-3-yl)ethyl]ethane-1,2-diamine typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Curtius rearrangement of indole-3-carboxazide to afford N-(indol-3-yl)amides . This reaction is observed for alkyl and aryl carboxylic acids and both N-substituted or 1H-indole derivatives are tolerated .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N~1~-(Heptan-2-yl)-N~2~-[2-(1H-indol-3-yl)ethyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethane-1,2-diamine backbone allows for substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .

Scientific Research Applications

N~1~-(Heptan-2-yl)-N~2~-[2-(1H-indol-3-yl)ethyl]ethane-1,2-diamine has several applications in scientific research:

Mechanism of Action

The mechanism by which N1-(Heptan-2-yl)-N~2~-[2-(1H-indol-3-yl)ethyl]ethane-1,2-diamine exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The indole moiety plays a crucial role in binding to the target proteins and disrupting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(Heptan-2-yl)-N~2~-[2-(1H-indol-3-yl)ethyl]ethane-1,2-diamine is unique due to its specific combination of a heptane chain and an ethane-1,2-diamine backbone, which provides distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

627527-27-9

Molecular Formula

C19H31N3

Molecular Weight

301.5 g/mol

IUPAC Name

N'-heptan-2-yl-N-[2-(1H-indol-3-yl)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C19H31N3/c1-3-4-5-8-16(2)21-14-13-20-12-11-17-15-22-19-10-7-6-9-18(17)19/h6-7,9-10,15-16,20-22H,3-5,8,11-14H2,1-2H3

InChI Key

XGIRYTXIDVZUDO-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NCCNCCC1=CNC2=CC=CC=C21

Origin of Product

United States

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